2-Fluoro-4-[5-(2-methyl-1,3-dioxolan-2-yl)pyridin-3-yl]benzonitrile
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Overview
Description
2-Fluoro-4-[5-(2-methyl-1,3-dioxolan-2-yl)pyridin-3-yl]benzonitrile is a complex organic compound that features a fluorine atom, a benzonitrile group, and a pyridine ring substituted with a dioxolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-[5-(2-methyl-1,3-dioxolan-2-yl)pyridin-3-yl]benzonitrile typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed in aqueous or organic solvents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-[5-(2-methyl-1,3-dioxolan-2-yl)pyridin-3-yl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Fluoro-4-[5-(2-methyl-1,3-dioxolan-2-yl)pyridin-3-yl]benzonitrile has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structural features make it suitable for the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: The compound can be used in biological assays to study its effects on various biological pathways and processes.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-[5-(2-methyl-1,3-dioxolan-2-yl)pyridin-3-yl]benzonitrile involves its interaction with specific molecular targets. The fluorine atom and the benzonitrile group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The dioxolane moiety may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-1,3-dioxolan-2-one: This compound shares the dioxolane moiety and fluorine atom but lacks the benzonitrile and pyridine rings.
N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide: This compound has a similar fluorine-containing aromatic structure but differs in its functional groups and overall structure.
Uniqueness
2-Fluoro-4-[5-(2-methyl-1,3-dioxolan-2-yl)pyridin-3-yl]benzonitrile is unique due to its combination of a fluorine atom, a benzonitrile group, and a pyridine ring with a dioxolane moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C16H13FN2O2 |
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Molecular Weight |
284.28 g/mol |
IUPAC Name |
2-fluoro-4-[5-(2-methyl-1,3-dioxolan-2-yl)pyridin-3-yl]benzonitrile |
InChI |
InChI=1S/C16H13FN2O2/c1-16(20-4-5-21-16)14-6-13(9-19-10-14)11-2-3-12(8-18)15(17)7-11/h2-3,6-7,9-10H,4-5H2,1H3 |
InChI Key |
CBHSNRNLBRMIEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCCO1)C2=CN=CC(=C2)C3=CC(=C(C=C3)C#N)F |
Origin of Product |
United States |
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